molecular formula C15H18N4O5S2 B2586206 Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 922667-44-5

Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2586206
CAS No.: 922667-44-5
M. Wt: 398.45
InChI Key: DXIJOVYTIUUIHP-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a thiadiazole ring, a ureido group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxyphenyl isocyanate, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the intermediate 5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazole-2-thiol. This intermediate is subsequently esterified with ethyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while hydrolysis of the ester group can produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiadiazole and ureido functionalities.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: The compound may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The ureido group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives, such as:

  • 5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazole-2-thiol
  • Ethyl 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

These compounds share similar structural features but may differ in their biological activity, solubility, and stability. The presence of different substituents on the phenyl ring or variations in the ester group can significantly impact the compound’s properties and applications.

Properties

IUPAC Name

ethyl 2-[[5-[(3,4-dimethoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-4-24-12(20)8-25-15-19-18-14(26-15)17-13(21)16-9-5-6-10(22-2)11(7-9)23-3/h5-7H,4,8H2,1-3H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIJOVYTIUUIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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